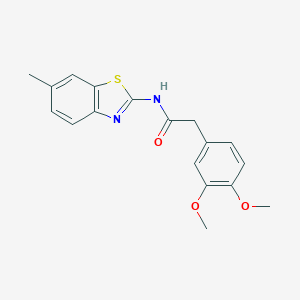
2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Characteristics
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- Chemical Structure :
- The compound features a benzothiazole moiety linked to a dimethoxyphenyl group through an acetamide functional group.
Biological Activity Overview
Research has indicated that compounds containing benzothiazole structures exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been studied for its potential as an inhibitor in various enzymatic pathways.
Antimicrobial Activity
A study highlighted the antimicrobial properties of related benzothiazole derivatives, suggesting that the presence of the benzothiazole ring enhances activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
Antitumor Activity
Another significant area of research focuses on the antitumor potential of benzothiazole derivatives. For instance, some studies report that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as the caspase cascade and inhibiting cell proliferation .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition :
- Cellular Pathway Modulation :
Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested .
Study 2: Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that at concentrations above 20 µM, the compound significantly reduced cell viability and induced apoptosis as evidenced by increased caspase activity .
Data Table: Biological Activities
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is C19H18N2O3S, with a molecular weight of 354.43 g/mol. The compound features a benzothiazole ring linked to an acetamide moiety and a dimethoxyphenyl group, contributing to its biological activity. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Applications
One of the most notable applications of this compound is its antimicrobial activity. Research has demonstrated that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties:
- Antibacterial Activity : In studies evaluating the antimicrobial potential against various bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, compounds derived from benzothiazole were found to inhibit bacterial growth effectively at low concentrations .
- Antifungal Activity : Similar studies have indicated that these compounds also possess antifungal properties, making them suitable candidates for treating infections caused by fungi .
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Properties
A recent study synthesized a series of N-(6-substituted-1,3-benzothiazol-2-yl) acetamides and evaluated their antimicrobial efficacy. The synthesized compounds were tested against both gram-positive and gram-negative bacteria. Results indicated that specific derivatives exhibited potent antibacterial activity with MIC values ranging from 3.125 μg/mL to 12.5 μg/mL against various strains .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding interactions between synthesized compounds and specific protein targets such as DNA gyrase. These studies revealed that certain derivatives not only bind effectively but also demonstrate promising inhibition profiles against bacterial enzymes involved in DNA replication . Such insights are crucial for rational drug design.
Propiedades
Fórmula molecular |
C18H18N2O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-13-16(8-11)24-18(19-13)20-17(21)10-12-5-7-14(22-2)15(9-12)23-3/h4-9H,10H2,1-3H3,(H,19,20,21) |
Clave InChI |
OVMNVRZNNRHGKM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















